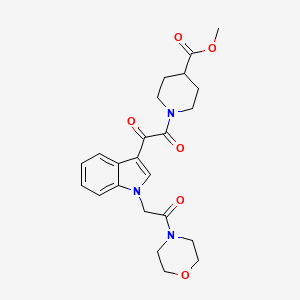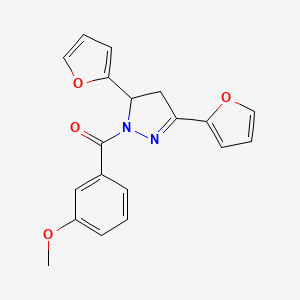
2-(1-Chloroethyl)-5-ethyl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(1-Chloroethyl)-5-ethyl-1,3,4-oxadiazole” is an organic compound containing an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The presence of the chloroethyl and ethyl groups suggests that this compound could be used in various chemical reactions involving these functional groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions or substitution reactions involving halides .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the oxadiazole ring, with the chloroethyl and ethyl groups providing additional complexity. The chloroethyl group could potentially participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloroethyl group, which could undergo nucleophilic substitution or elimination reactions . The oxadiazole ring might also participate in various reactions depending on the specific conditions .Aplicaciones Científicas De Investigación
Versatile Building Blocks in Medicinal Chemistry
Oxadiazoles, including derivatives similar to 2-(1-Chloroethyl)-5-ethyl-1,3,4-oxadiazole, serve as versatile building blocks in medicinal chemistry. They have been designed to be integrated into biologically relevant molecules due to their bifunctional nature, offering a straightforward route for preparing derivatives with potential therapeutic applications (Ž. Jakopin, 2018).
Fluorescence Chemosensor for Metal Ions
Oxadiazole-based compounds have been utilized as fluorescent chemosensors, demonstrating selectivity and sensitivity towards metal ions, such as Zn(2+), in aqueous solutions. This application extends to the successful imaging of Zn(2+) in living cells, showcasing the potential of oxadiazole derivatives in biochemical sensing and imaging applications (Ji-an Zhou et al., 2012).
Fungicidal Applications
The synthesis of 1,3,4-oxadiazole derivatives has led to the development of compounds with high fungicidal activity against plant pathogens, such as Rhizoctonia solani. This highlights the role of oxadiazole derivatives in agricultural chemistry, offering new avenues for plant disease management (H. Chen, Z. Li, & Y. Han, 2000).
Antimicrobial Evaluation
The antimicrobial properties of 1,3,4-oxadiazole derivatives have been thoroughly investigated, with some compounds showing remarkable activity against bacteria such as Staphylococcus aureus and Escherichia coli. This research supports the potential use of oxadiazole derivatives in developing new antibacterial agents (E. Jafari et al., 2017).
Material Science Applications
In material science, oxadiazoles have been identified as crucial scaffolds for various applications, including the synthesis of compounds with potential use in corrosion inhibition. This demonstrates the versatility of oxadiazole derivatives beyond biological applications, contributing to advancements in materials engineering and industrial applications (P. Ammal, M. Prajila, & A. Joseph, 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1-chloroethyl)-5-ethyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-3-5-8-9-6(10-5)4(2)7/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVYWEWVLIJCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloroethyl)-5-ethyl-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2565190.png)


![[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanol](/img/structure/B2565195.png)
![(5Z)-3-[[1,3-dioxolan-2-ylmethyl(methyl)amino]methyl]-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2565197.png)
![2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline](/img/structure/B2565198.png)
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-3-yl)acetic acid](/img/structure/B2565199.png)

![N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2565202.png)

![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide](/img/structure/B2565204.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2565209.png)